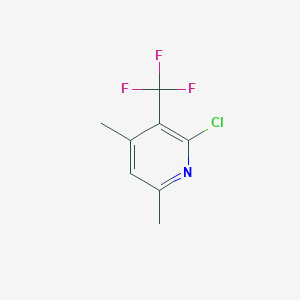
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound, along with a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . The molecule also contains a phenyl ring with two methoxy groups attached, which could potentially contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecule’s structure is likely to be influenced by the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring, the chromen-2-one group, and the methoxy groups would all contribute to its properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The research into chromene derivatives, such as 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, has shown their potential in various biological applications. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in chemical synthesis. For instance, a study by Mattsson, Svensson, and Sonesson (2014) highlighted the synthesis of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones, showcasing their inhibitory activity towards human monoamine oxidase A (MAO A) and B (MAO B), indicating their potential use in neurological research and treatments. Such compounds, due to their selective inhibition properties, could be beneficial in developing treatments for diseases related to neurotransmitter regulation, like depression or Parkinson’s disease (Mattsson, Svensson, & Sonesson, 2014).
Antibacterial and Antioxidant Properties
The antibacterial and antioxidant properties of chromene derivatives have been extensively studied. A related compound synthesized from 4-hydroxy coumarin showed significant antibacterial activity against Escherichia coli and Pseudomonas Aeruginosa, along with notable antioxidant activities. This suggests the potential of such compounds in developing new antibacterial agents and antioxidants, contributing to pharmaceutical research aimed at combating infectious diseases and oxidative stress-related conditions (Al-ayed, 2011).
Chemical and Physical Characterization
The chemical and physical characterization of chromene derivatives has been a subject of interest to understand their structural properties better. For example, the crystal structure analysis of related chromene compounds provides insights into their molecular configurations, aiding in the exploration of their reactivity and interaction with biological targets. Such studies are crucial for designing drugs with enhanced efficacy and specificity (Manolov, Ströbele, & Meyer, 2008).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-8-6-14(12-20(19)27-2)16-11-15-5-7-18(24)17(21(15)28-22(16)25)13-23-9-3-4-10-23/h5-8,11-12,24H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBPSSHBFOXAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCC4)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

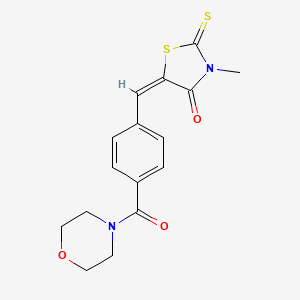
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)



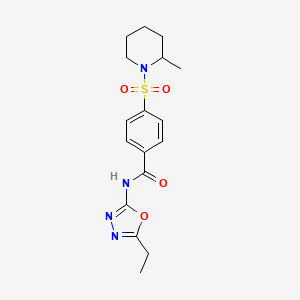
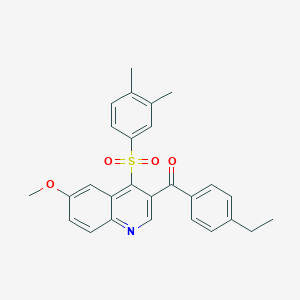
![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)
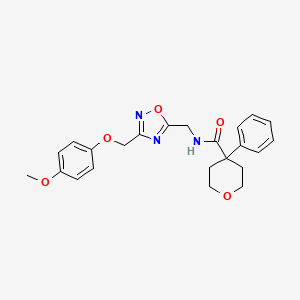
![3-isopentyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2733685.png)

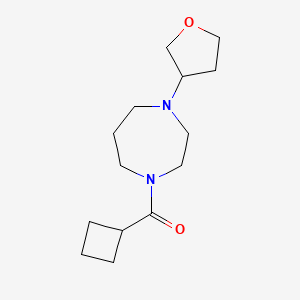
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-methyl-3,4-dihydro-2H-naphthalene-1-carboxamide;hydrochloride](/img/structure/B2733693.png)
